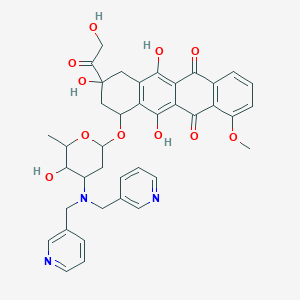
N,N-Bis(3-pyridylmethyl)adriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(3-pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C39H39N3O11 and its molecular weight is 725.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Mechanism of Action:
BPMA exhibits its anticancer effects primarily through the inhibition of topoisomerase II, similar to doxorubicin. The presence of the pyridylmethyl groups enhances the compound's lipophilicity, allowing for better cell membrane penetration and increased cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
Case Studies:
- In Vitro Studies: Research indicates that BPMA has shown significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. It was found to induce apoptosis more effectively than doxorubicin in resistant cell lines, suggesting its potential as a second-line treatment for patients who have developed resistance to standard therapies .
- In Vivo Studies: Animal studies demonstrated that BPMA significantly reduced tumor growth in xenograft models compared to controls treated with doxorubicin alone. The enhanced efficacy was attributed to improved drug accumulation in tumor tissues due to the compound's modified structure .
Drug Delivery Systems
Nanocarrier Development:
The incorporation of BPMA into nanocarrier systems has been explored to enhance its delivery and efficacy:
- Polymeric Micelles: BPMA has been encapsulated in pH-sensitive polymeric micelles, which release the drug in response to the acidic tumor microenvironment. This approach not only improves the solubility of BPMA but also targets drug release directly at tumor sites, minimizing systemic toxicity .
- Liposomes: Liposomal formulations of BPMA have shown promise in enhancing bioavailability and reducing off-target effects. These formulations can be designed to respond to specific stimuli (e.g., pH or temperature), further optimizing drug delivery .
Targeting Multidrug Resistance
Mechanisms of Resistance:
Multidrug resistance (MDR) is a significant obstacle in cancer treatment, often mediated by efflux pumps such as P-glycoprotein. BPMA's structural modifications allow it to evade these pumps more effectively than traditional agents like doxorubicin.
Combination Therapies:
Studies suggest that using BPMA in combination with other agents (e.g., inhibitors of efflux pumps) can synergistically enhance therapeutic outcomes. This combination strategy has shown potential in overcoming MDR in preclinical models .
Antimicrobial Properties
Emerging research indicates that BPMA may possess antimicrobial activity, particularly against certain bacterial strains. This aspect is being investigated as a potential adjunctive therapy in treating infections that complicate cancer treatment regimens .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of topoisomerase II; induces apoptosis | Enhanced cytotoxicity against resistant cell lines |
| Drug Delivery Systems | Encapsulation in polymeric micelles and liposomes | Improved solubility and targeted release |
| Targeting Multidrug Resistance | Evasion of P-glycoprotein; combination therapies | Synergistic effects observed with other agents |
| Antimicrobial Properties | Potential activity against specific bacterial strains | Under investigation for adjunctive therapy |
特性
CAS番号 |
145785-64-4 |
|---|---|
分子式 |
C39H39N3O11 |
分子量 |
725.7 g/mol |
IUPAC名 |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
InChIキー |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
同義語 |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















